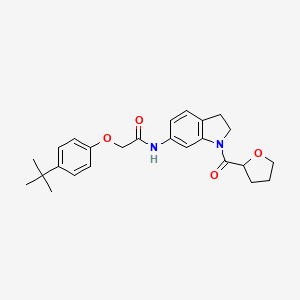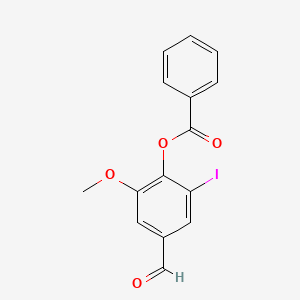
4-Formyl-2-iodo-6-methoxyphenyl benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Formyl-2-iodo-6-methoxyphenyl benzoate” is a chemical compound with the molecular formula C15H11IO4 . Its molecular weight is 382.150 Da . It is also known by its CAS number 443663-22-7 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring substituted with a formyl group (CHO), an iodo group (I), a methoxy group (OCH3), and a benzoate group (C6H5COO) .Wissenschaftliche Forschungsanwendungen
Cell Viability and NADH Indicator
- A study developed a highly water-soluble disulfonated tetrazolium salt, which is reduced by NADH to produce a formazan dye. This compound is useful as a sensitive chromogenic indicator for NADH and in cell proliferation assays as a cell viability indicator (Ishiyama et al., 1997).
Synthesis of Intermediates for Natural Products
- Methyl 4-(5-formyl-2-methoxyphenoxy)benzoate, a significant intermediate for synthesizing bisbibenzyls (natural products with various biological activities), was successfully synthesized. The study optimized reaction conditions for higher yield (Lou Hong-xiang, 2012).
Antibacterial Activity
- A study on new thiazole and thiazolidinone derivatives containing a phenyl benzoate moiety found that some compounds exhibited good antibacterial activity, comparable to standard chemotherapeutics like Ampicillin (Abdel‐Galil et al., 2018).
Covalent Organic Frameworks
- 4-Formylphenyl benzoate was used to construct covalent organic frameworks (COFs) with hydrazone bonds, resulting in highly crystalline, chemically and thermally stable materials with permanent porosity. This expands possibilities for porous materials (Uribe-Romo et al., 2011).
Liquid Crystalline Properties
- Several studies have explored the synthesis and liquid crystalline properties of compounds related to 4-Formyl-2-iodo-6-methoxyphenyl benzoate, indicating their potential in materials science for applications like displays and sensors (Thaker et al., 2012), (Hagar et al., 2019).
Glycosylation of Benzoates in Plants
- A study on Arabidopsis glycosyltransferases showed their activity toward benzoates, providing insights into plant metabolism and potential biotechnological applications (Lim et al., 2002).
Photopolymerization Applications
- Research on photopolymerization explored compounds related to this compound, indicating their potential in creating novel polymers and materials (Guillaneuf et al., 2010).
Influence on Luminescent Properties
- Lanthanide coordination compounds using derivatives of 4-benzyloxy benzoic acid were studied for their influence on photophysical properties, suggesting applications in materials science and electronics (Sivakumar et al., 2010).
Tubulin Polymerization Inhibition
- Methoxy-substituted 3-formyl-2-phenylindoles, related to the chemical , were found to inhibit tubulin polymerization, indicating potential therapeutic applications (Gastpar et al., 1998).
Eigenschaften
IUPAC Name |
(4-formyl-2-iodo-6-methoxyphenyl) benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11IO4/c1-19-13-8-10(9-17)7-12(16)14(13)20-15(18)11-5-3-2-4-6-11/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZEQNORPVPVBDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)I)OC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11IO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-butyl-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2968496.png)
![(3Ar,6aS)-3a-(pyrrolidin-1-ylmethyl)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole](/img/structure/B2968498.png)
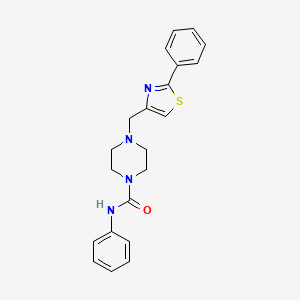
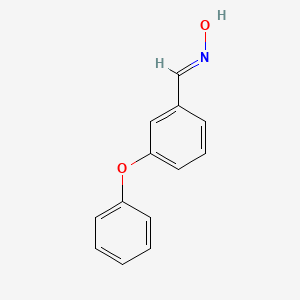
![5-fluoro-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine](/img/structure/B2968504.png)
![2-cinnamamido-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2968505.png)
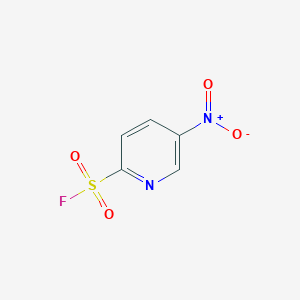
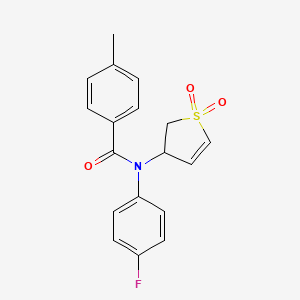
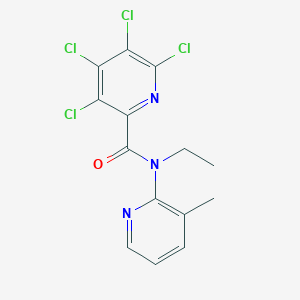
![3-methyl-3H-imidazo[4,5-c]pyridin-2-amine](/img/structure/B2968510.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-methylsulfonylbenzamide](/img/structure/B2968514.png)

